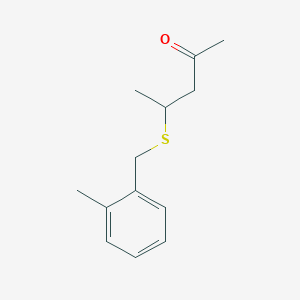

4-((2-Methylbenzyl)thio)pentan-2-one

Description

Contextual Significance of Organosulfur Ketones in Chemical Research

Organosulfur compounds, organic molecules containing sulfur, are ubiquitous in nature and essential for life; for instance, two of the twenty common amino acids are organosulfur compounds. chemeurope.com In the realm of chemical research, they are highly valued as reagents and building blocks for synthesizing new molecules. britannica.com The integration of a sulfur atom, specifically within a thioether linkage, and a ketone's carbonyl group creates a molecule with multiple reactive sites.

The ketone functionality allows for a wide range of well-established reactions, such as nucleophilic additions and alpha-functionalization. Simultaneously, the thioether group can be involved in processes like oxidation (to form sulfoxides and sulfones) and coordination with metal centers. The high polarizability of sulfur can also influence the reactivity of adjacent atoms, stabilizing a negative charge on a neighboring carbon, which is a principle exploited in synthetic strategies like the Corey-Seebach reaction. britannica.com This dual functionality makes organosulfur ketones versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials. britannica.comresearchgate.net

Structural Classification and Nomenclature of 4-((2-Methylbenzyl)thio)pentan-2-one and Related Analogues

The structure and naming of these compounds follow the systematic rules of IUPAC nomenclature. This compound is classified as a ketone and a thioether. Its name is derived from its constituent parts:

Pentan-2-one: This indicates a five-carbon (pentane) chain with a ketone group (=O) on the second carbon.

4-(...thio): This signifies that a sulfur atom (thioether) is attached to the fourth carbon of the pentanone chain.

(2-Methylbenzyl): This describes the group attached to the other side of the sulfur atom. It is a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) that has a methyl group (-CH₃) substituted at the second position of the benzene ring.

The compound belongs to the broader class of aliphatic acyclic compounds containing both organooxygen and organosulfur functionalities. foodb.ca Variations in the alkyl or aryl groups attached to the sulfur atom or modifications to the ketone backbone give rise to a family of related analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Not Available | C₁₃H₁₈OS | 222.35 |

| 4-Methyl-4-(methylthio)pentan-2-one | 23550-40-5 | C₇H₁₄OS | 146.25 scbt.com |

| 4-(Methylthio)-2-pentanone | 143764-28-7 | C₆H₁₂OS | 132.23 fda.gov |

| 4-((2-Furanylmethyl)thio)-2-pentanone | 180031-78-1 | C₁₀H₁₄O₂S | 198.28 guidechem.com |

Overview of Academic Research Trajectories for Thioether-Ketone Frameworks

While specific academic research on this compound is not widely documented, the broader field of thioether-ketone frameworks is being explored along several trajectories.

Synthetic Intermediates: A primary area of research involves using these compounds as versatile intermediates. The ketone group can be used as a handle for chain elongation or the introduction of other functional groups, while the thioether can be modified or used to direct subsequent reactions. For example, β-sulfanyl ketones can be generated from the reaction of thiols with α,β-unsaturated carbonyl compounds or, in some protocols, directly from aldehydes/ketones and thiols under specific conditions. researchgate.net

Flavor and Fragrance Chemistry: Several structurally related thioether-ketones are recognized as volatile sulfur-containing flavor compounds. For instance, 4-Methyl-4-(methylthio)pentan-2-one is known for its association with blackcurrant notes. foodb.ca Research in this area focuses on identifying and synthesizing novel thioether-ketones to create new flavor and fragrance profiles.

Materials Science: A more recent research avenue is the incorporation of thioether functionalities into advanced materials. Thiol and thioether-based ligands are being used to construct metal-organic frameworks (MOFs). rsc.org These materials possess intriguing properties stemming from the interplay between metal centers and the sulfur-containing organic linkers, with potential applications in catalysis, sensing, and adsorption. rsc.org While research has often focused on ligands containing carboxylic acids or azolates, the fundamental principles could extend to frameworks built from thioether-ketone precursors.

The study of thioether-ketone compounds like this compound continues to be a valuable endeavor, promising new discoveries in synthesis, materials science, and applied chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C13H18OS |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

4-[(2-methylphenyl)methylsulfanyl]pentan-2-one |

InChI |

InChI=1S/C13H18OS/c1-10-6-4-5-7-13(10)9-15-12(3)8-11(2)14/h4-7,12H,8-9H2,1-3H3 |

InChI Key |

BSUNXROOUIVRKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CSC(C)CC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Methylbenzyl Thio Pentan 2 One and Analogues

Direct Synthesis Approaches

Direct synthesis methods provide the most efficient and atom-economical routes to 4-((2-Methylbenzyl)thio)pentan-2-one. These methods predominantly involve the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.

Thia-Michael Addition Reactions

The thia-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, stands as a powerful and widely utilized method for the formation of carbon-sulfur bonds. nih.govscilit.com In the context of synthesizing this compound, this reaction involves the addition of 2-methylbenzylthiol to mesityl oxide or, more commonly, to methyl vinyl ketone. The general mechanism is initiated by the activation of the thiol to a more nucleophilic thiolate, which then attacks the β-carbon of the α,β-unsaturated ketone. nih.gov

A diverse array of catalytic systems has been developed to facilitate the thia-Michael addition, ranging from metal-based catalysts to organocatalysts and even catalyst-free conditions.

Metal-Based Catalysts: Lewis acids are effective in activating the α,β-unsaturated carbonyl compound, making it more susceptible to nucleophilic attack. Iron(III) chloride (FeCl₃) has been reported as an efficient catalyst for the thia-Michael addition of thiols to α,β-unsaturated carbonyl compounds, offering high yields in short reaction times at room temperature. srce.hr Other metal catalysts, such as iron(II) triflate (Fe(OTf)₂), have also been employed under green conditions, using ethanol (B145695) as a solvent. researchgate.net

Organocatalysts: Chiral organocatalysts, particularly those derived from cinchona alkaloids, have been successfully used to achieve enantioselective thia-Michael additions. nih.gov These bifunctional catalysts typically possess both a basic site to deprotonate the thiol and a hydrogen-bonding moiety to activate the enone and control the stereochemistry of the addition.

Base Catalysis: Simple bases like triethylamine (B128534) can be used to catalyze the reaction by promoting the formation of the thiolate anion. nih.gov

Catalyst-Free Conditions: Interestingly, the thia-Michael addition can also proceed efficiently under solvent-free conditions without the need for a catalyst, particularly with reactive substrates. researchgate.net This approach offers a greener and more simplified experimental procedure.

Table 1: Comparison of Catalytic Systems for Thia-Michael Addition This table is a representative summary based on general findings in the field and does not represent specific experimental results for the target compound.

| Catalyst System | Typical Conditions | Advantages | Potential Limitations |

|---|---|---|---|

| FeCl₃ | Room temperature, short reaction time | High yields, fast reactions | Potential for metal contamination |

| Fe(OTf)₂ | Ethanol, room temperature | Green reaction conditions | Catalyst cost and sensitivity |

| Cinchona Alkaloid Derivatives | Organic solvent, low temperature | High enantioselectivity | Catalyst availability and cost |

| Triethylamine | Room temperature | Inexpensive and readily available | Lower stereocontrol |

| Catalyst-Free | Solvent-free, mild heating | Environmentally friendly, simple | May require longer reaction times or be substrate-dependent |

Substrate Scope and Limitations in Thia-Michael Methodology

The thia-Michael addition is generally a high-yielding reaction with a broad substrate scope. A variety of thiols, including aromatic, aliphatic, and benzylthiols, can be successfully added to α,β-unsaturated ketones. srce.hrresearchgate.net For the synthesis of this compound, 2-methylbenzylthiol would serve as the thiol component. The steric hindrance from the ortho-methyl group on the benzylthiol is not expected to significantly impede the reaction.

The Michael acceptor scope is also broad, encompassing acyclic and cyclic enones. researchgate.net In the synthesis of the target compound, methyl vinyl ketone is the most direct precursor. For the synthesis of analogues, other α,β-unsaturated ketones can be employed.

Limitations of the thia-Michael addition can include the potential for side reactions, such as 1,2-addition to the carbonyl group, although this is generally less favorable with soft nucleophiles like thiols. The reversibility of the thia-Michael addition can also be a factor, particularly with sterically hindered substrates or under basic conditions. nih.gov

The synthesis of chiral analogues of this compound can be achieved through stereoselective thia-Michael additions. This is of significant interest as the introduction of a stereocenter can have profound effects on the biological activity of a molecule. Asymmetric synthesis can be achieved using chiral catalysts that create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Bifunctional organocatalysts, such as those derived from cinchona alkaloids, have proven to be particularly effective in this regard. nih.gov These catalysts can activate both the thiol and the enone simultaneously, leading to high levels of enantioselectivity. The use of chiral metal complexes can also induce stereoselectivity in the thia-Michael addition.

Table 2: Examples of Stereoselective Thia-Michael Additions This table presents generalized data from the literature to illustrate the potential for stereoselective synthesis.

| Michael Acceptor | Thiol | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Cyclohexenone | Thiophenol | Cinchona-based organocatalyst | 95 | 92 |

| Chalcone (B49325) | Benzylthiol | Chiral metal complex | 90 | 88 |

| Methyl Vinyl Ketone | 2-Methylbenzylthiol | Cinchona-based organocatalyst | (Predicted High) | (Predicted High) |

Condensation Reactions Involving Carbonyl Compounds and Thiols

While the thia-Michael addition is the most direct route, condensation reactions represent an alternative, albeit less common, approach for the formation of β-thioethers.

Acid catalysis plays a crucial role in condensation reactions between carbonyl compounds and thiols. rsc.orgnih.govresearchgate.net Typically, these reactions lead to the formation of thioacetals or thioketals through the reaction of a thiol with the carbonyl group. For the synthesis of a β-thioether like this compound via a condensation pathway, a multi-component reaction would be necessary, which is generally less efficient than the direct thia-Michael addition. A hypothetical route could involve the acid-catalyzed condensation of pentan-2-one with an appropriate sulfur-containing reagent, but this is not a well-established method for this class of compounds. The primary role of acid catalysis in thiol-carbonyl chemistry is the activation of the carbonyl group towards nucleophilic attack. rsc.orgnih.govresearchgate.net

Optimized Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and selectivity while minimizing reaction time and the formation of byproducts. For the synthesis of β-keto sulfides like this compound, several parameters can be fine-tuned. Key factors include the choice of solvent, reaction temperature, duration, and the nature and stoichiometry of reagents.

In related syntheses, such as the silver(I)-promoted oxidative coupling to form dihydrobenzofuran neolignans, it was found that the solvent plays a crucial role. Acetonitrile (B52724) provided the best balance between conversion and selectivity and is considered a "greener" solvent compared to others like dichloromethane (B109758) or benzene (B151609). scielo.br Similarly, for the synthesis of this compound, a solvent that effectively dissolves both the thiol and the ketone precursor while facilitating the desired reaction pathway would be optimal.

The table below illustrates how reaction parameters can be optimized, based on findings from analogous chemical transformations.

| Parameter | Condition 1 | Condition 2 | Rationale for Optimization | Potential Impact on Synthesis |

| Solvent | Dichloromethane | Acetonitrile | Acetonitrile can offer a better balance of conversion and selectivity and is a more environmentally friendly option. scielo.br | Improved yield, selectivity, and "green" profile. |

| Temperature | Room Temperature | Reflux (e.g., 85°C) | Increased temperature can accelerate the reaction rate. scielo.brmdpi.com | Reduced reaction time, but potential for increased byproduct formation if not controlled. mdpi.com |

| Reaction Time | 20 hours | 4 hours | Shorter reaction times improve process efficiency and can reduce the formation of degradation products. scielo.br | Higher throughput and potentially higher selectivity. scielo.br |

| Reagent | 1.0 equivalent | 0.5 equivalent | Using a lower stoichiometry of a reagent (e.g., an oxidant) can be more efficient and cost-effective if it provides a good balance of conversion and selectivity. scielo.br | Reduced cost and waste. |

Novel Synthetic Routes via Transition Metal Catalysis

Modern organic synthesis increasingly relies on transition metal catalysis to achieve selective, sustainable, and efficient transformations that may be difficult to accomplish through traditional methods. uva.es The synthesis of aryl sulfides, and by extension β-keto sulfides, has benefited significantly from these developments. nih.gov Various transition metals, including palladium, gold, and ruthenium, have been employed to catalyze the formation of carbon-sulfur (C-S) bonds with high yields. uva.esnih.gov

Transition metal-catalyzed reactions offer powerful alternatives to traditional methods for constructing complex organic molecules. pkusz.edu.cn These catalytic systems can operate under mild conditions and often exhibit high functional group tolerance. uva.es For the synthesis of this compound, a transition metal-catalyzed cross-coupling reaction could be envisioned between a sulfur source and a suitable ketone precursor. While historically, sulfur compounds were thought to poison catalysts, numerous systems have been developed that can withstand deactivation and effectively form C-S bonds. nih.gov

Examples of relevant transition metal-catalyzed transformations include:

Palladium-catalyzed cross-coupling: Reactions like the Suzuki-Miyaura coupling have been used to form carbon-carbon bonds in complex molecules and can be adapted for C-S bond formation. uva.es

Gold-catalyzed reactions: Cationic triphenylphosphinegold(I) has been used in tandem reactions for the synthesis of aryl ketones, demonstrating the metal's ability to activate alkynes for carbon-carbon bond formation. pkusz.edu.cn Similar activation principles could be applied to C-S bond formation.

Ruthenium-catalyzed reactions: Ruthenium catalysts, such as the Grubbs catalysts, are well-known for their role in olefin metathesis and have shown excellent functional group tolerance. uva.es Isomerization reactions using ruthenium catalysts also provide an atom-economic route to certain carbonyl compounds. jk-sci.com

The potential of transition metal complexes to promote C-H bond activation and cyclization reactions also opens new avenues for creating β-keto sulfides from readily available starting materials. uva.esresearchgate.net

Precursor-Based Synthetic Strategies

Elaboration of Alkyl Halide and Thiolate Precursors

A traditional and widely used method for the synthesis of β-keto sulfides is the reaction between a thiolate and an α-haloketone. nih.gov This approach involves a nucleophilic substitution reaction (typically SN2), where the sulfur atom of the thiolate attacks the carbon atom bearing the halogen, displacing the halide ion.

For the synthesis of this compound, this strategy would involve the reaction of 2-methylbenzylthiolate with a 4-halopentan-2-one (e.g., 4-chloro- or 4-bromopentan-2-one). The 2-methylbenzylthiolate precursor is generated in situ from 2-methylbenzylthiol by deprotonation with a suitable base.

Reaction Scheme:

Thiolate Formation: 2-Methylbenzylthiol + Base ⇌ 2-Methylbenzylthiolate

Nucleophilic Substitution: 2-Methylbenzylthiolate + 4-Halopentan-2-one → this compound + Halide salt

The choice of base and solvent is crucial for the success of this reaction. A base strong enough to deprotonate the thiol without causing side reactions with the α-haloketone (such as elimination or self-condensation) is required. Common bases include sodium hydroxide, sodium ethoxide, or potassium carbonate. The solvent should be able to dissolve the reactants and is typically a polar aprotic solvent like acetone, DMF, or DMSO.

Recent advances have also provided novel methods for preparing alkyl halide precursors from methyl ketones, offering alternative entry points to this synthetic strategy. organic-chemistry.org

Functional Group Interconversions on Pre-formed Carbonyl Systems

Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the transformation of one functional group into another. solubilityofthings.comfiveable.me This approach can be applied to molecules that already possess the core β-keto sulfide (B99878) structure, enabling the synthesis of various analogues. For instance, a pre-formed β-keto sulfide could undergo modifications on its side chains to arrive at the desired this compound structure.

Substrates containing certain sulfide moieties can be particularly useful for further functionalization. For example, a tert-butyl sulfide can undergo a Lewis acid-mediated conversion to a thioester, which can then be converted to a free thiol under mild conditions. nih.gov This newly formed thiol group can then be alkylated with 2-methylbenzyl halide to yield the target compound. This multi-step FGI process highlights the versatility of the β-keto sulfide scaffold. nih.gov

Common functional group interconversions involving carbonyl compounds include:

Oxidation/Reduction: Alcohols can be oxidized to ketones, and ketones can be reduced to alcohols. solubilityofthings.com

Nucleophilic Addition: Ketones are susceptible to nucleophilic addition, which is a fundamental reaction for C-C bond formation (e.g., Grignard reaction). fiveable.me

Conversion to other functional groups: Ketones can be converted into a variety of other functional groups, providing flexibility in synthetic design.

Gram-Scale Synthesis Considerations and Process Optimization

Scaling up the synthesis of a compound from laboratory benchtop to gram-scale or larger presents a unique set of challenges that require careful process optimization. While a reaction may work well on a small scale, issues related to heat transfer, mass transfer, reaction time, and product isolation become more pronounced at a larger scale.

For the gram-scale synthesis of this compound, several factors would need to be considered:

| Consideration | Small-Scale (mg) | Gram-Scale (g to kg) | Optimization Strategy |

| Heat Management | Heat dissipates quickly. | Exothermic reactions can cause dangerous temperature increases. | Use of jacketed reactors, controlled addition of reagents, and efficient stirring. |

| Reagent Addition | All reagents can be mixed at once. | Slow, controlled addition is often necessary to manage reaction rate and temperature. | Use of addition funnels or syringe pumps. |

| Mixing | Magnetic stirring is usually sufficient. | Mechanical overhead stirring is required for efficient mixing in larger volumes. | Ensure homogeneity to achieve consistent reaction and avoid localized "hot spots". |

| Purification | Flash column chromatography is common. | Chromatography is often impractical and costly. Crystallization, distillation, or extraction are preferred. | Develop a robust crystallization or distillation procedure to ensure high purity. |

| Reaction Time | May not be fully optimized. | Time is a critical factor for throughput and cost. | Conduct kinetic studies to determine the optimal reaction time that maximizes conversion while minimizing byproduct formation. scielo.br |

| Safety | Lower risk due to small quantities. | Increased risk associated with handling larger quantities of potentially hazardous materials. | Perform a thorough safety assessment of all reagents, intermediates, and reaction conditions. |

Atom Economy and Green Chemistry Principles in Synthetic Route Design

Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jk-sci.com One of the core principles of green chemistry is atom economy , a concept developed by Barry Trost. rsc.org Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comjocpr.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy indicates a more efficient and less wasteful process. wordpress.com When designing a synthesis for this compound, different routes can be evaluated based on their atom economy.

Substitution Reaction (e.g., Thiolate + Alkyl Halide): This type of reaction often generates a salt as a byproduct. While yields can be high, the atom economy is inherently less than 100% because the atoms of the leaving group and the base's counter-ion are not incorporated into the final product.

Addition Reaction: In contrast, addition reactions, where two or more molecules combine to form a single larger molecule, are highly atom-economical, often approaching 100%. jk-sci.comrsc.org A hypothetical catalytic addition of 2-methylbenzylthiol across the double bond of an unsaturated ketone precursor would be a highly desirable route from an atom economy perspective.

Other green chemistry principles relevant to the synthesis of this compound include:

Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. libretexts.org

Use of Safer Solvents: Choosing less hazardous solvents, or even performing reactions under solvent-free conditions, can significantly improve the environmental profile of a synthesis. scielo.brlibretexts.org

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. libretexts.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. jk-sci.comlibretexts.org

By integrating these principles into the design of a synthetic route, chemists can develop more sustainable and efficient methods for producing this compound and its analogues. jk-sci.com

Chemical Reactivity and Transformation Mechanisms of 4 2 Methylbenzyl Thio Pentan 2 One

Ketone Functional Group Transformations

The ketone moiety, with its electrophilic carbonyl carbon and acidic α-hydrogens, is a primary site for chemical reactions.

The carbonyl group (C=O) is characterized by a polarized double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. solubilityofthings.comlibretexts.org This fundamental reaction, known as nucleophilic addition, transforms the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com The initial product is a tetrahedral alkoxide intermediate, which is typically protonated in a subsequent step to yield an alcohol. libretexts.org

A variety of nucleophiles can participate in this reaction with 4-((2-methylbenzyl)thio)pentan-2-one. The outcome of these additions is highly dependent on the nature of the attacking nucleophile.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride Ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Organometallic Reagents | Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Cyanide Ion (:CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |

These reactions represent standard transformations for ketones and are expected to proceed efficiently with this compound, providing pathways to a range of more complex molecules.

The hydrogen atoms on the carbons adjacent to the carbonyl group, known as α-hydrogens, are significantly more acidic than typical C-H bonds. sketchy.com This increased acidity is due to the ability of the carbonyl group to stabilize the resulting conjugate base, an enolate anion, through resonance. masterorganicchemistry.com The enolate delocalizes the negative charge onto the electronegative oxygen atom. masterorganicchemistry.compdx.edu

This compound possesses two distinct sets of α-hydrogens: those on the terminal methyl group (C5) and the single hydrogen at the C3 position. Deprotonation can lead to two different enolates, often referred to as the kinetic and thermodynamic enolates.

Kinetic Enolate: Formed by the rapid removal of the more accessible, less sterically hindered proton at the C5 methyl group. sketchy.com

Thermodynamic Enolate: Results from the removal of the C3 proton, leading to a more substituted and generally more stable double bond in the enolate structure. sketchy.com

The formation of these enolates is pivotal as they are potent nucleophiles at the α-carbon. sketchy.commasterorganicchemistry.com This nucleophilicity allows for a variety of α-substitution reactions, including alkylation and halogenation. msu.eduidc-online.comlibretexts.org The process of interconversion between the keto and enol forms is known as tautomerization. sketchy.com While the keto form is generally more stable, the enol intermediate is crucial for many reactions at the alpha-carbon. pdx.edumdpi.com The presence of the sulfur atom in the thioether linkage may influence the relative acidity of the C3 proton and the stability of the corresponding enolate. mdpi.comresearchgate.net

Thioether Functional Group Transformations

The thioether (or sulfide) linkage is another key reactive center in the molecule, with the sulfur atom's lone pairs of electrons making it susceptible to oxidation and the carbon-sulfur bonds being subject to cleavage.

Thioethers are readily oxidized to form sulfoxides and, upon further oxidation, sulfones. acsgcipr.orgmasterorganicchemistry.com This process involves the sequential addition of oxygen atoms to the sulfur center. The oxidation state of the sulfur determines the final product.

Thioether → Sulfoxide (B87167) → Sulfone

The selective oxidation to the sulfoxide level without over-oxidation to the sulfone requires careful control of reaction conditions, such as stoichiometry and temperature. acsgcipr.org A variety of oxidizing agents can be employed for this transformation.

Table 2: Common Reagents for Thioether Oxidation

| Oxidizing Agent | Typical Selectivity | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Can be selective for sulfoxide or proceed to sulfone. researchgate.net | Often used with a catalyst; selectivity can be controlled by stoichiometry. researchgate.net |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Highly effective for both steps. | One equivalent typically yields the sulfoxide, while two equivalents yield the sulfone. masterorganicchemistry.com |

| Sodium Periodate (NaIO₄) | Selective for sulfoxide. | Mild conditions, often used for sensitive substrates. |

The formation of the corresponding sulfoxide, 4-((2-methylbenzyl)sulfinyl)pentan-2-one, or sulfone, 4-((2-methylbenzyl)sulfonyl)pentan-2-one, significantly alters the electronic and steric properties of the molecule, opening up further reactive pathways, such as the Pummerer rearrangement for sulfoxides. nih.gov

The carbon-sulfur (C–S) bonds in this compound can be cleaved under various conditions. The molecule contains two such bonds: a secondary alkyl-sulfur bond and a benzylic-sulfur bond. The benzylic C–S bond is generally more reactive and susceptible to cleavage due to the stability of the potential 2-methylbenzyl radical or cationic intermediate.

Several methods exist for C–S bond scission:

Reductive Cleavage: This can be achieved using dissolving metals like sodium in liquid ammonia (B1221849) or with reagents like Raney Nickel. These methods typically result in the replacement of the thioether with a hydrogen atom.

Oxidative Cleavage: Certain oxidizing agents can promote the cleavage of C-S bonds, particularly in benzylic systems. acs.orgrsc.org For instance, visible-light-mediated silver catalysis has been used for the oxidative cleavage of benzyl (B1604629) thiols. acs.org

Photochemical Cleavage: Irradiation with UV light can induce homolytic cleavage of the C–S bond, generating a 2-methylbenzyl radical and a thiyl radical. researchgate.net

Transition-Metal-Mediated Cleavage: A significant body of research has focused on the activation and cleavage of C–S bonds using transition metal complexes, which is relevant for desulfurization processes and synthetic transformations. nih.govresearchgate.net

Table 3: Methods for Carbon-Sulfur Bond Cleavage

| Method | Typical Reagents/Conditions | Bond Cleaved |

|---|---|---|

| Reductive | Raney Nickel (Ra-Ni), Na/NH₃ | Both C-S bonds |

| Oxidative | Visible light, Silver(II) complexes acs.org | Benzylic C-S |

| Photochemical | UV irradiation (e.g., 254 nm) researchgate.net | Primarily Benzylic C-S |

Intramolecular Cyclization and Rearrangement Reactions

The dual functionality of this compound allows for the possibility of intramolecular reactions, where the two functional groups interact.

Intramolecular Cyclization: Under specific conditions, cyclization could be induced. For example, if the corresponding sulfoxide is formed, a Pummerer-type reaction could potentially be followed by an intramolecular cyclization if a suitable nucleophile is present on the benzyl ring. nih.gov Another possibility involves radical-mediated cyclization. A thiyl radical, generated at the sulfur atom, could potentially add to the aromatic ring, although this is generally a difficult process. More feasible is the intramolecular thiol-ene reaction, where a thiyl radical adds to a carbon-carbon double bond. nih.gov While the parent molecule is saturated, such a reaction could occur in a synthetic precursor containing unsaturation.

Rearrangement Reactions: Sigmatropic rearrangements are a class of pericyclic reactions that could be relevant to derivatives of this compound. For instance, a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement, analogous to the Claisen rearrangement, could be envisioned for a related O-allyl β-ketoester, which involves the concerted reorganization of six electrons. nih.gov While not directly applicable to this compound, it illustrates the types of complex transformations that can occur in related systems. The Pummerer rearrangement, mentioned previously, is a key reaction of sulfoxides derived from thioethers and involves the conversion of a sulfoxide to an α-acyloxy thioether. nih.gov

These intramolecular processes, while often requiring specific precursors or reaction conditions, highlight the potential for complex molecular transformations originating from the simple bifunctional structure of this compound.

Mechanistic Investigations of Key Reactions

A thorough review of chemical databases and scholarly articles reveals a notable absence of specific mechanistic studies focused on this compound. Research into analogous compounds containing β-thioketone moieties allows for postulation of potential reactive behaviors, such as enolate formation and subsequent reactions, or transformations involving the sulfur atom. However, without direct experimental evidence, any discussion of reaction mechanisms for this specific compound would be purely speculative.

Elucidation of Reaction Intermediates

There is no published research detailing the isolation, characterization, or spectroscopic observation of reaction intermediates derived from this compound. The identification of transient species is fundamental to understanding the step-by-step process of a chemical reaction. Techniques such as NMR spectroscopy, mass spectrometry, and trapping experiments are typically employed for this purpose, but their application to this particular compound has not been reported.

Kinetic Studies and Reaction Rate Determination

Similarly, a search for kinetic data, including reaction rate constants, reaction orders, and activation energies for reactions involving this compound, yielded no results. Kinetic studies are crucial for quantifying the speed of a chemical reaction and providing insights into the factors that influence it. The absence of such data precludes any quantitative discussion of the reactivity of this compound.

Due to the lack of specific research on this compound, no data tables of reaction intermediates or kinetic parameters can be provided. The scientific community has yet to publish dedicated studies on the mechanistic aspects of this compound's reactivity.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).

Experimental ¹H NMR data for 4-((2-Methylbenzyl)thio)pentan-2-one is not available in the surveyed literature. A predicted ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the 2-methylbenzyl group and the pentan-2-one moiety. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be crucial for confirming the connectivity of the molecule. For instance, one would anticipate signals for the aromatic protons, the benzylic methylene (B1212753) protons, the methyl group on the benzene (B151609) ring, the methine proton, the methylene protons of the pentanone chain, and the two methyl groups of the pentanone chain. Without experimental data, a definitive analysis of the proton environments is not possible.

Similar to ¹H NMR, no experimental ¹³C NMR data for this compound could be located. A ¹³C NMR spectrum would be instrumental in elucidating the carbon framework of the molecule. It would be expected to display a specific number of signals corresponding to each unique carbon atom in the structure, including the carbonyl carbon, aromatic carbons, and aliphatic carbons. The chemical shifts of these signals would provide valuable information about the electronic environment of each carbon atom.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity between protons and carbons within a molecule. However, due to the absence of primary ¹H and ¹³C NMR data, no 2D NMR studies have been reported for this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

There is no published High-Resolution Mass Spectrometry (HRMS) data for this compound. HRMS would be essential for determining the exact mass of the molecular ion, which in turn would allow for the calculation of its elemental formula with high accuracy, serving as a primary method for confirming its chemical identity.

The analysis of fragmentation patterns in mass spectrometry provides valuable insights into the structure of a molecule. When a molecule is ionized in a mass spectrometer, it can break apart into smaller, characteristic fragments. By analyzing the masses of these fragments, it is possible to deduce the original structure. No mass spectrometry fragmentation data has been reported for this compound. A theoretical fragmentation analysis would predict cleavage at various points in the molecule, such as the C-S bonds and bonds adjacent to the carbonyl group, leading to specific fragment ions. However, without experimental data, this remains speculative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of "this compound" is expected to exhibit characteristic absorption bands corresponding to its ketone, thioether, and substituted aromatic functionalities. While an experimental spectrum for this specific compound is not publicly available, the expected absorption regions can be predicted based on established correlation tables and data from structurally similar compounds.

The most prominent feature in the IR spectrum would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the range of 1705-1725 cm⁻¹. The presence of the thioether linkage (C-S) would likely be identified by a weaker absorption in the fingerprint region, generally between 600-800 cm⁻¹. The aromatic ring of the 2-methylbenzyl group would give rise to several characteristic bands, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. Additionally, C-H bending vibrations for the aromatic ring are expected in the 690-900 cm⁻¹ region, which can sometimes provide information about the substitution pattern. Aliphatic C-H stretching vibrations from the pentanone backbone and the methyl groups would be observed in the 2850-3000 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | 1705 - 1725 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Thioether (C-S) | Stretch | 600 - 800 | Weak |

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of "this compound" and for separating it from starting materials, byproducts, or isomers.

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. researchgate.nettandfonline.com For "this compound," GC-MS would serve to both determine its purity and elucidate its structure through mass spectral fragmentation patterns. researchgate.nettandfonline.com In method development, a non-polar or medium-polarity capillary column (e.g., DB-5ms) would likely be employed, with temperature programming to ensure adequate separation from any potential impurities.

The mass spectrum, obtained by electron impact (EI) ionization, is expected to show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern would be a key identifier. Expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to characteristic acylium ions.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene molecule.

Cleavage of the C-S bond: This would result in fragments corresponding to the 2-methylbenzyl cation and the thiopentanone radical cation, or vice versa.

Benzylic cleavage: Fragmentation of the 2-methylbenzyl group, likely leading to a tropylium (B1234903) ion (m/z 91), a common fragment for benzyl-containing compounds.

Table 2: Predicted Key Mass Fragments in the GC-MS Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 236 | [M]⁺ (Molecular Ion) | --- |

| 105 | [C₈H₉]⁺ (2-Methylbenzyl cation) | Cleavage of the S-CH₂ bond |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement of the benzyl (B1604629) fragment |

| 43 | [CH₃CO]⁺ (Acylium ion) | Alpha-cleavage at the carbonyl group |

It is important to note that thiols and thioethers can sometimes undergo thermal degradation or rearrangement in the hot GC inlet, which must be considered during method development and data interpretation. tandfonline.comtandfonline.com

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For "this compound," a moderately polar compound, reversed-phase HPLC would be the method of choice. A C18 or C8 stationary phase would be appropriate, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution would likely be necessary to achieve optimal separation of the target compound from any non-polar or highly polar impurities. Detection could be accomplished using a UV detector, leveraging the aromatic ring's absorbance, likely around 254 nm.

The structure of "this compound" contains a chiral center at the carbon atom bearing the thioether group (C4). Therefore, the compound can exist as a pair of enantiomers. Chiral chromatography is a specialized form of HPLC used to separate these enantiomers. mst.edu This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are commonly used for a wide range of chiral separations. researchgate.net The development of a chiral HPLC method would be essential for controlling the stereochemistry of the compound if it were to be used in applications where enantiomeric purity is critical. The mobile phase in chiral chromatography is often a mixture of alkanes (like hexane) and an alcohol (like isopropanol). The successful separation of enantiomers is crucial for understanding their distinct biological activities, if any. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), would be instrumental in elucidating the fundamental properties of 4-((2-Methylbenzyl)thio)pentan-2-one.

In a hypothetical DFT study, the initial step would involve the optimization of the molecule's three-dimensional geometry. This process seeks the lowest energy arrangement of atoms, providing key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This data is illustrative and not based on actual published research.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| C=O Bond Length | Ketone carbonyl group | ~1.21 Å |

| C-S Bond Length | Thioether linkage (pentanone side) | ~1.82 Å |

| S-CH₂ Bond Length | Thioether linkage (benzyl side) | ~1.81 Å |

| C-S-C Bond Angle | Angle around the sulfur atom | ~100-105° |

Further analysis would investigate the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. These would provide insights into the molecule's reactivity and intermolecular interactions.

The rotational freedom around the various single bonds in this compound would result in multiple possible conformations. A systematic conformational search would be necessary to identify the most stable conformers and to map the potential energy surface. This analysis is crucial for understanding the molecule's preferred shapes and how it might interact with other molecules.

Quantum chemical calculations can predict spectroscopic data, which is invaluable for the characterization of the compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies would be compared with experimental data to confirm the structure and assign spectral features.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. MD simulations could reveal how the molecule behaves in different environments, such as in a solvent, providing information on its flexibility, conformational changes, and interactions with surrounding molecules.

Reaction Pathway Modeling and Transition State Analysis

To understand the chemical reactivity of this compound, computational chemists could model potential reaction pathways. This would involve identifying the structures of transition states—the high-energy intermediates between reactants and products. By calculating the energy barriers for different reactions, it would be possible to predict the most likely reaction mechanisms and products.

Structure-Reactivity Relationship (SAR) Studies based on Computational Metrics

Should this molecule be part of a larger study of related compounds, computational metrics could be used to establish Structure-Activity Relationships (SAR). By calculating various electronic and steric descriptors for a series of similar molecules and correlating them with a measured activity (e.g., biological activity or reaction rate), predictive models could be developed.

Applications As Building Blocks and Precursors in Complex Chemical Synthesis

Role in Natural Product Total Synthesis

There is currently no specific information available in scientific literature detailing the use of 4-((2-Methylbenzyl)thio)pentan-2-one as a key building block or intermediate in the total synthesis of natural products. The structural motif of a β-keto sulfide (B99878) is present in various synthetic intermediates, but direct application of this specific compound has not been reported.

Utility in Polymer and Materials Science Applications

Investigations into the utility of this compound in polymer and materials science have not yielded any specific applications. The potential for sulfur-containing compounds to be used in the development of novel polymers or materials is an active area of research, but there are no current studies that feature this particular compound.

Precursor for Heterocyclic Compound Synthesis

While β-keto sulfides can, in principle, serve as precursors for the synthesis of various sulfur-containing heterocyclic compounds, such as thiophenes or thiazoles, through cyclization reactions, there are no specific methods or examples reported in the literature that utilize this compound for this purpose. General synthetic routes for heterocycles often involve more readily available or functionally diverse starting materials.

Derivatization for Scaffold Diversity in Organic Synthesis

The concept of using this compound for derivatization to create scaffold diversity is theoretically plausible. The ketone and thioether functionalities offer sites for chemical modification. However, there is a lack of published research demonstrating the practical application of this compound in generating diverse molecular scaffolds for applications such as drug discovery or combinatorial chemistry. The synthesis of various β-sulfanyl ketones with different substitution patterns has been reported, indicating that derivatization is possible, but specific studies on the derivatization of this compound are absent.

Applications in Supramolecular Chemistry

There is no information available regarding the application of this compound in the field of supramolecular chemistry. The design of molecules for self-assembly, host-guest chemistry, or the formation of complex molecular architectures typically requires specific structural features that have not been explored or reported for this compound.

Investigations of Analogues and Derivatives of 4 2 Methylbenzyl Thio Pentan 2 One

Synthesis and Reactivity of Structural Variants

The synthesis of structural variants of 4-((2-Methylbenzyl)thio)pentan-2-one typically involves multi-step processes that allow for the introduction of diverse functional groups. The reactivity of these variants is subsequently studied to assess the impact of these modifications.

The benzyl (B1604629) group of this compound is a prime target for modification to explore the effects of electronic and steric factors on the molecule's properties. A common synthetic strategy involves the reaction of a substituted benzyl halide with a thiol precursor of the pentan-2-one backbone.

For instance, the synthesis of analogues with various substituents on the phenyl ring can be achieved through the nucleophilic substitution of a substituted benzyl bromide with 4-mercaptopentan-2-one. A range of substituted benzyl derivatives can be synthesized, as illustrated in the following table.

| Entry | Benzyl Moiety Substituent | Starting Benzyl Halide | Product |

| 1 | 4-Methoxy | 4-Methoxybenzyl bromide | 4-(((4-Methoxybenzyl)thio)pentan-2-one |

| 2 | 4-Nitro | 4-Nitrobenzyl bromide | 4-(((4-Nitrobenzyl)thio)pentan-2-one |

| 3 | 3,4-Dichloro | 3,4-Dichlorobenzyl chloride | 4-(((3,4-Dichlorobenzyl)thio)pentan-2-one |

| 4 | 2,4-Difluoro | 2,4-Difluorobenzyl bromide | 4-(((2,4-Difluorobenzyl)thio)pentan-2-one |

The reactivity of these analogues is influenced by the nature of the substituent on the benzyl ring. Electron-withdrawing groups, such as a nitro group, can increase the acidity of the benzylic protons, potentially influencing the compound's stability and reactivity in base-catalyzed reactions. Conversely, electron-donating groups like a methoxy (B1213986) group may alter the electron density at the sulfur atom, affecting its nucleophilicity and susceptibility to oxidation.

Alterations to the pentan-2-one backbone offer another avenue for creating structural diversity. These modifications can include changes in chain length, branching, or the introduction of different functional groups. A versatile method for preparing related structures involves the acid-catalyzed deacetylation of 3-(benzylthio)methylene-pentane-2,4-diones. researchgate.net This approach allows for the synthesis of various β-thioketones with modified backbone structures.

For example, by starting with different β-diketones, a variety of backbone-modified analogues can be synthesized.

| Starting β-Diketone | Resulting Backbone |

| Hexane-2,4-dione | 4-((2-Methylbenzyl)thio)hexan-2-one |

| 1-Phenylbutane-1,3-dione | 1-Phenyl-3-((2-methylbenzyl)thio)butan-1-one |

| 5-Methylhexane-2,4-dione | 5-Methyl-4-((2-methylbenzyl)thio)hexan-2-one |

The reactivity of these backbone-modified analogues is largely dictated by the nature of the alterations. For instance, the introduction of bulky substituents near the ketone or thioether functionalities can sterically hinder reactions at these sites.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound. In the context of this compound, this can involve the substitution of the sulfur atom or other parts of the molecule with different heteroatoms or functional groups that have similar physical or chemical properties.

One common bioisosteric replacement for a thioether is an ether, where the sulfur atom is replaced by an oxygen atom. The synthesis of such an analogue would involve the reaction of 2-methylbenzyl alcohol with a suitable pentan-2-one derivative. Another potential replacement is selenium, leading to a selenoether analogue. nih.gov

Furthermore, the carbonyl group of the pentan-2-one moiety can be a target for bioisosteric replacement. For example, it could be replaced with a thiocarbonyl group to form a β-dithioketone, or with other functional groups to alter the electronic and steric properties of the molecule. researchgate.netresearchgate.net The synthesis of sulfur-containing karrikin bioisosteres, for example, demonstrates the application of bioisosteric exchange of oxygen with sulfur to create novel compounds. nih.govnih.gov

| Original Group | Bioisosteric Replacement | Resulting Analogue Type |

| Thioether (-S-) | Ether (-O-) | 4-((2-Methylbenzyl)oxy)pentan-2-one |

| Thioether (-S-) | Selenoether (-Se-) | 4-((2-Methylbenzyl)selanyl)pentan-2-one |

| Carbonyl (C=O) | Thiocarbonyl (C=S) | 4-((2-Methylbenzyl)thio)pentane-2-thione |

Stereochemical Aspects of Analogues

The presence of a chiral center at the C4 position of the pentan-2-one backbone in this compound introduces the element of stereochemistry. The investigation of stereochemical aspects of its analogues is crucial for understanding their interactions with chiral environments, such as biological systems.

Asymmetric Synthesis Approaches to Chiral Analogues

The development of asymmetric synthetic routes to chiral analogues of this compound is a significant area of research. One common strategy involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction that forms the chiral center.

For example, the asymmetric Michael addition of 2-methylbenzylthiol to a suitable α,β-unsaturated ketone precursor, catalyzed by a chiral organocatalyst, can provide enantiomerically enriched analogues. Chiral secondary amines, for instance, have been successfully employed in the asymmetric synthesis of various chiral compounds.

Another approach is the use of chiral starting materials. For instance, a chiral alcohol precursor can be used to introduce the desired stereochemistry, which is then converted to the final thioether product. The use of pinane-based chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes exemplifies the use of naturally occurring chiral molecules as starting points for the synthesis of chiral catalysts. mdpi.com

| Asymmetric Strategy | Description | Potential Outcome |

| Chiral Catalysis | Use of a chiral catalyst (e.g., organocatalyst) in the conjugate addition of the thiol to an enone. | Enantiomerically enriched this compound. |

| Chiral Auxiliary | Attachment of a chiral auxiliary to the pentan-2-one precursor to direct the stereoselective introduction of the thioether. | Diastereomerically pure intermediate, leading to an enantiomerically pure final product after removal of the auxiliary. |

| Chiral Pool Synthesis | Starting from a readily available enantiopure starting material that already contains the desired stereocenter. | Synthesis of a specific enantiomer of the target analogue. |

Stereochemical Stability and Interconversion Studies

The stereochemical stability of the chiral center in analogues of this compound is an important consideration. The proximity of the acidic α-protons to the ketone and the potential for enolization could lead to racemization under certain conditions.

Studies on the stereochemical stability often involve subjecting the enantiomerically pure compound to various conditions (e.g., acidic, basic, thermal) and monitoring the enantiomeric excess over time using techniques such as chiral chromatography. The rate of racemization, if any, provides valuable information about the compound's stability.

In some cases, interconversion between diastereomers can occur, particularly if there is more than one chiral center. For example, in the reaction of cyclic chalcone (B49325) analogues with thiols, the formation of multiple diastereoisomeric adducts has been observed, and their ratios can be influenced by the reaction conditions. mdpi.com Understanding these interconversion pathways is crucial for controlling the stereochemical outcome of synthetic reactions and for predicting the behavior of these compounds in various environments. Quantum-chemical calculations can also be employed to assess the conformational preferences and stability of different stereoisomers. beilstein-journals.org

Comparative Studies on Reactivity and Synthetic Efficiency among Analogues

Investigations into the analogues and derivatives of this compound have provided valuable insights into the structure-activity relationships that govern their chemical behavior and the efficiency of their formation. These studies are pivotal for optimizing synthetic routes and for the rational design of new compounds with tailored properties. The primary method for synthesizing β-thioketones, such as the title compound and its analogues, is the thia-Michael addition, which involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.

The choice of catalyst also plays a crucial role in the synthetic efficiency of these compounds. Ferric chloride has been reported as an effective catalyst for the thia-Michael addition between thiols and α,β-unsaturated carbonyl compounds, leading to good yields of the corresponding adducts in a relatively short reaction time. srce.hr The use of heterogeneous catalysts, such as Amberlyst® A21, has also been explored to facilitate a more environmentally friendly, solvent-free synthesis of thia-Michael adducts with high yields. mdpi.com

In the context of synthesizing analogues of this compound, variations can be introduced in both the thiol (e.g., different substituted benzyl thiols) and the α,β-unsaturated ketone (e.g., variations on the pentenone backbone). The following data tables, derived from studies on related benzyl thioether and β-sulfanyl ketone syntheses, illustrate how substituent changes can impact reaction yields. While not direct analogues of the title compound, they provide a strong indication of the expected trends in reactivity and synthetic efficiency.

Table 1: Comparative Synthetic Yields of Substituted Benzyl Thioethers via Copper-Catalyzed Thioetherification

This table illustrates the effect of substituents on the thiophenol and benzyl alcohol on the yield of the resulting benzyl thioether. The data is based on a copper-catalyzed thioetherification reaction.

| Thiophenol Derivative | Benzyl Alcohol Derivative | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorothiophenol | 2-Phenylpropan-2-ol | 2-(4-Chlorophenylthio)-2-phenylpropane | 95 | nih.gov |

| 2-Chlorothiophenol | 2-Phenylpropan-2-ol | 2-(2-Chlorophenylthio)-2-phenylpropane | 85 | nih.gov |

| 4-Methylthiophenol | 2-Phenylpropan-2-ol | 2-Phenyl-2-(p-tolylthio)propane | 92 | nih.gov |

| Thiophenol | 4-Methoxybenzyl alcohol | (4-Methoxybenzyl)(phenyl)sulfane | 96 | nih.gov |

| Thiophenol | 4-Chlorobenzyl alcohol | (4-Chlorobenzyl)(phenyl)sulfane | 88 | nih.gov |

Table 2: Comparative Yields for the Synthesis of Unsymmetrical Benzyl Thioethers

This table showcases the yields of various unsymmetrical benzyl thioethers synthesized from a substituted benzyl bromide and a thiolate generated in-situ from another benzyl bromide and thiourea. This one-pot method demonstrates robustness across a range of substituents.

| Initial Benzyl Bromide (for Thiolate) | Second Benzyl Bromide (Alkylating Agent) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl bromide | 2-Methylbenzyl bromide | Benzyl(2-methylbenzyl)sulfane | 92 | arkat-usa.org |

| Benzyl bromide | 4-Methylbenzyl bromide | Benzyl(4-methylbenzyl)sulfane | 95 | arkat-usa.org |

| Benzyl bromide | 2-Chlorobenzyl bromide | Benzyl(2-chlorobenzyl)sulfane | 90 | arkat-usa.org |

| Benzyl bromide | 4-Methoxybenzyl bromide | Benzyl(4-methoxybenzyl)sulfane | 93 | arkat-usa.org |

| 2-Chlorobenzyl bromide | 2-Chlorobenzyl bromide | Bis(2-chlorobenzyl)sulfane | 88 | arkat-usa.org |

Future Research Directions and Unexplored Potential

Development of Novel Catalytic Systems for Synthesis

The synthesis of thioethers is a mature field, yet there is always a drive towards greener, more efficient, and more versatile catalytic systems. thieme-connect.comacsgcipr.org For a molecule like 4-((2-Methylbenzyl)thio)pentan-2-one, which is likely synthesized via a conjugate addition of 2-methylbenzyl mercaptan to mesityl oxide, the development of advanced catalytic systems could offer significant advantages in terms of yield, selectivity, and sustainability.

Future research could focus on several key areas:

Non-Precious Metal Catalysis : While palladium-catalyzed cross-coupling reactions are highly effective for C-S bond formation, there is a growing interest in using more abundant and less toxic metals like copper, nickel, and iron. acsgcipr.orgresearchgate.net Research into copper- and nickel-based catalysts for the synthesis of β-thio-ketones could lead to more cost-effective and environmentally friendly synthetic routes. thieme-connect.com

Photoredox Catalysis : The use of visible light to drive chemical reactions offers a mild and sustainable alternative to traditional thermal methods. A photoinduced, copper-catalyzed cross-coupling between a thiol and an appropriate precursor could provide a novel and efficient synthesis of this compound under mild conditions. acsgcipr.org

Heterogeneous Catalysis : The development of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse, which is crucial for industrial applications. Research into heterogeneous catalysts, such as metal nanoparticles supported on porous materials or recyclable resins like Amberlyst® A21, could facilitate a more sustainable synthesis. mdpi.com

| Catalyst System | Potential Advantages | Research Focus |

| Copper-based | Low cost, low toxicity | Development of new ligands to enhance catalytic activity and substrate scope. |

| Nickel-based | High reactivity for less reactive substrates | Exploration of air-stable nickel precatalysts for ease of handling. researchgate.net |

| Iron-based | Abundant, environmentally benign | Mechanistic investigations to improve catalyst efficiency and selectivity. acsgcipr.org |

| Photoredox | Mild reaction conditions, sustainable | Design of new photosensitizers and optimization of reaction parameters. |

| Heterogeneous | Catalyst recyclability, process simplification | Synthesis and characterization of novel solid-supported catalysts. |

Mechanistic Exploration of Undesired Side Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and minimizing the formation of unwanted byproducts. In the synthesis of this compound via a thia-Michael addition, several side reactions can occur.

Key areas for mechanistic investigation include:

1,2- vs. 1,4-Addition : A common side reaction in the addition of nucleophiles to α,β-unsaturated ketones is the competing 1,2-addition to the carbonyl group. A detailed computational and experimental study could elucidate the factors that favor the desired 1,4-conjugate addition, such as the choice of catalyst, solvent, and temperature. researchgate.net

Oxidation of the Thioether : The thioether moiety is susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone, particularly if the reaction is carried out in the presence of air or other oxidants. researchgate.net Mechanistic studies could identify the key oxidizing species and lead to the development of strategies to prevent this side reaction, such as the use of inert atmospheres or antioxidants.

Self-Condensation of the Ketone : The ketone product can undergo self-condensation reactions, such as aldol (B89426) condensation, especially under basic conditions. rsc.org Understanding the kinetics of these competing reactions would allow for the optimization of reaction parameters to maximize the yield of the desired product.

| Side Reaction | Potential Consequence | Mitigation Strategy |

| 1,2-Addition | Formation of an undesired alcohol byproduct | Use of soft nucleophiles and appropriate catalysts to favor 1,4-addition. |

| Thioether Oxidation | Formation of sulfoxide and sulfone impurities | Conducting the reaction under an inert atmosphere; use of deoxygenated solvents. |

| Aldol Condensation | Formation of higher molecular weight byproducts | Careful control of reaction temperature and pH; rapid work-up. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. zenodo.orgnih.gov The integration of the synthesis of this compound with flow chemistry and automated platforms could lead to more efficient and reproducible production.

Future research in this area could involve:

Development of a Continuous Flow Synthesis : Designing a flow reactor setup for the conjugate addition reaction could significantly reduce reaction times and improve yields by allowing for precise control over reaction parameters. zenodo.orgnih.gov This would be particularly beneficial for exothermic reactions, allowing for efficient heat dissipation. nih.gov

Automated Reaction Screening : The use of automated synthesis platforms would allow for the rapid screening of a wide range of reaction conditions, catalysts, and substrates, accelerating the optimization of the synthesis of this compound and its analogs. nih.gov

| Flow Chemistry Aspect | Benefit | Research Goal |

| Continuous Processing | Improved yield, reduced reaction time, enhanced safety | Design and optimization of a dedicated flow reactor for the synthesis. mdpi.com |

| In-line Purification | Streamlined workflow, reduced manual handling | Integration of a continuous purification module into the flow setup. |

| Automation | High-throughput screening, rapid optimization | Development of an automated platform for catalyst and condition screening. |

Advanced Materials Applications and Functionalization Strategies

The unique combination of a ketone and a thioether in this compound makes it an interesting building block for the development of advanced materials. The reactivity of both functional groups can be exploited for further functionalization and polymerization.

Potential applications and functionalization strategies to be explored include:

Polymer Synthesis : The ketone group can be used as a handle for polymerization reactions or for grafting the molecule onto existing polymer backbones. The thioether could also be incorporated into the main chain of a polymer, potentially imparting interesting properties such as a high refractive index or metal-binding capabilities. warwick.ac.uk

Surface Modification : The thioether can be used to anchor the molecule to gold surfaces, creating self-assembled monolayers (SAMs) with a ketone functionality exposed at the surface. nih.gov These functionalized surfaces could be used in sensor applications or as platforms for further chemical modifications.

Responsive Materials : The thioether is susceptible to oxidation, which could be used as a stimulus to alter the properties of a material. For example, a polymer containing this moiety could be designed to change its solubility or mechanical properties in response to an oxidizing agent. rsc.org

C-H Functionalization : Recent advances in transition-metal-catalyzed C-H functionalization could be applied to the methyl and methylene (B1212753) groups of the pentanone backbone or the methyl group of the benzyl (B1604629) moiety, allowing for the introduction of additional functional groups and the synthesis of a diverse library of derivatives. nih.govpku.edu.cn

| Functional Group | Potential Application | Functionalization Strategy |

| Ketone | Polymer building block | Aldol condensation, Wittig reaction, reductive amination. rsc.org |

| Thioether | Self-assembled monolayers | Anchoring to gold surfaces, coordination to metal centers. |

| Alkyl Backbone | Synthesis of complex derivatives | Transition-metal-catalyzed C-H activation. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 4-((2-Methylbenzyl)thio)pentan-2-one, and how can reaction conditions be optimized?

Methodological Answer : The compound can be synthesized via nucleophilic substitution or thioether formation. Key steps include:

- Thiol-Alkylation : React 2-methylbenzyl mercaptan with a ketone precursor (e.g., 4-chloropentan-2-one) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours. Use a base like K₂CO₃ to deprotonate the thiol and drive the reaction .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Optimization Tips : - Increase yield by slow addition of the thiol to avoid dimerization.

- For scalability, replace DMF with acetone to simplify solvent removal .

Q. Which analytical methods are most reliable for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Key signals include δ 1.2–1.4 ppm (methyl groups on pentan-2-one), δ 3.8 ppm (SCH₂ from thioether), and aromatic protons at δ 7.2–7.4 ppm .

- ¹³C NMR : Confirm the ketone carbonyl at ~210 ppm and thioether carbon at ~35 ppm .

- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. Retention time ~12.5 minutes; molecular ion [M⁺] at m/z 236 .

- HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm for purity assessment (>98%) .

Q. How can researchers evaluate the biological activity of this compound (e.g., antimicrobial assays)?

Methodological Answer :

- Antimicrobial Testing :

- Broth Microdilution : Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth. Inoculate with E. coli (ATCC 25922) or S. aureus (ATCC 29213). Measure MIC after 18–24 hours at 37°C .

- Disk Diffusion : Impregnate filter disks with 10 µg compound. Zone of inhibition ≥15 mm indicates activity .

- Antioxidant Assays :

- DPPH Radical Scavenging : Incubate 0.1 mM DPPH with compound (0.1–1 mM) for 30 min. Measure absorbance at 517 nm; IC₅₀ < 50 µM suggests potent activity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction outcomes (e.g., sulfoxide vs. sulfone formation during oxidation)?

Methodological Answer :

- Kinetic vs. Thermodynamic Control :

- Monitoring Tools :

Q. What strategies are effective for structure-activity relationship (SAR) studies of thioether-containing ketones?

Methodological Answer :

- Modular Substituent Variation :

- Computational Modeling :

Q. How should researchers address contradictory data in biological assays (e.g., divergent MIC values across studies)?

Methodological Answer :

- Standardize Protocols :

- Follow CLSI guidelines for antimicrobial testing to ensure reproducibility. Include positive controls (e.g., ciprofloxacin for bacteria) .

- Check Compound Integrity :

- Re-characterize batches via NMR and HPLC to confirm stability. Thioethers may oxidize during storage, altering activity .

- Statistical Analysis :

Q. What safety protocols are critical for handling this compound in oxygen-sensitive reactions?

Methodological Answer :

- Inert Atmosphere : Conduct reactions under N₂ or Ar using Schlenk lines to prevent oxidation .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact (LD₅₀ > 2000 mg/kg in rats, but chronic exposure risks unknown) .

- Waste Disposal : Quench residues with NaHCO₃ before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.